molecular formula C16H16N2O2S B2421527 N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955763-17-4

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2421527
CAS No.: 955763-17-4
M. Wt: 300.38
InChI Key: UVAKIBBMYHSESK-UHFFFAOYSA-N
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Description

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic compound that features a thiophene ring, a tetrahydroisoquinoline moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with 1,2,3,4-tetrahydroisoquinoline under acidic conditions to form the intermediate, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems can enhance the efficiency and scalability of the synthesis process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or thiophene derivatives.

Scientific Research Applications

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and tetrahydroisoquinoline moiety can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-acetic acid.

    Tetrahydroisoquinoline derivatives: Compounds such as tetrahydroisoquinoline-3-carboxylic acid and tetrahydroisoquinoline-1-acetic acid.

Uniqueness

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11(19)17-14-5-4-12-6-7-18(10-13(12)9-14)16(20)15-3-2-8-21-15/h2-5,8-9H,6-7,10H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAKIBBMYHSESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CS3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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